2,2-Dimethyl-1-aziridinemethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,2-dimethylaziridin-1-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2)3-6(5)4-7/h7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVPOEAEXQQCRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN1CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939530 | |
| Record name | (2,2-Dimethylaziridin-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18217-02-2 | |
| Record name | 1-Aziridinemethanol, 2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018217022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,2-Dimethylaziridin-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Studies of 2,2 Dimethyl 1 Aziridinemethanol Derivatives
Ring-Opening Reactions
The reactivity of the aziridine (B145994) ring towards nucleophiles is significantly enhanced when an electron-withdrawing group is attached to the nitrogen atom. nih.gov This activation makes the ring carbons more electrophilic and the nitrogen a better leaving group, facilitating nucleophilic attack. For derivatives of 2,2-dimethyl-1-aziridinemethanol, this activation is crucial for achieving efficient ring-opening reactions. The process generally occurs through an SN2 mechanism, leading to predictable stereochemical outcomes. mdpi.com
The nucleophilic ring-opening of activated aziridines, including derivatives of this compound, is typically a highly regioselective and stereoselective process. The reaction proceeds via an SN2-type mechanism, where the nucleophile attacks one of the ring's carbon atoms, leading to an inversion of the stereochemistry at the site of attack. nih.govmdpi.com
In the case of 2-substituted aziridines, the nucleophile can attack either the C2 or C3 carbon. For activated aziridine-2-carboxylates, for instance, nucleophiles such as halides or cyanides tend to attack the more substituted C2 carbon. nih.gov However, the regioselectivity is highly dependent on the specific substituents on the ring and the nature of the activating group on the nitrogen. The inherent steric hindrance of the gem-dimethyl group at the C2 position in this compound derivatives strongly directs nucleophilic attack to the less substituted C3 carbon.
The reaction of activated 2-aziridinemethanols with various nucleophiles has been studied to probe the factors governing the reaction pathway. Organocopper reagents, in particular, have been instrumental in elucidating these mechanisms.
Research on N-tosyl-3-methyl-2-aziridinemethanol isomers demonstrated that the choice of cuprate (B13416276) is critical. epa.gov Highly reactive Gilman reagents (R₂CuLi) and "higher order" cyanocuprates [R₂Cu(CN)Li₂] react via direct nucleophilic attack on the aziridine ring. epa.gov This SN2 reaction results in the expected ring-opened products, where the nucleophile has added to a ring carbon, and the aziridine ring is broken. epa.gov
Similarly, other strong nucleophiles like thiols and cyanides are known to efficiently open activated aziridine rings. nih.gov These reactions are fundamental for synthesizing a variety of functionalized amino compounds from aziridine precursors.
Table 1: Reaction of N-Tosyl-3-methyl-2-aziridinemethanol with Organocopper Reagents
| Reagent Type | Specific Reagent | Outcome |
|---|---|---|
| Gilman Reagent | Me₂CuLi | Direct Ring-Opening |
| Gilman Reagent | Bu₂CuLi | Direct Ring-Opening |
| "Higher Order" Cuprate | Me₂Cu(CN)Li₂ | Direct Ring-Opening |
| "Higher Order" Cuprate | Bu₂Cu(CN)Li₂ | Direct Ring-Opening |
| "Lower Order" Cuprate | MeCu(CN)Li | Rearrangement-Opened Product |
Data sourced from studies by Ibuka et al. epa.gov
The reactivity of the chosen nucleophile has a profound influence on the reaction outcome, determining whether the reaction proceeds via direct ring-opening or through a rearrangement-opening cascade. epa.gov
A key finding is the divergent behavior observed between different types of organocopper reagents. While highly reactive Gilman and higher-order cuprates lead to direct SN2 ring cleavage, less reactive "lower order" cuprates result in products derived from the Aza-Payne rearrangement. epa.gov
This suggests a competition between two pathways:
Direct Nucleophilic Attack: A highly reactive nucleophile attacks the aziridine ring directly before any rearrangement can occur.
Rearrangement then Attack: A less reactive nucleophile does not attack the aziridine directly. Instead, the aziridinemethanol first undergoes the base-mediated Aza-Payne rearrangement to form the isomeric epoxy amine. The nucleophile then attacks and opens the newly formed, more reactive epoxide ring. epa.gov
Therefore, the nucleophile's reactivity acts as a switch, dictating which electrophilic ring (aziridine or epoxide) is cleaved.
Aza-Payne Rearrangement and Related Equilibria
The Aza-Payne rearrangement is a critical equilibrium process in the chemistry of activated 2-aziridinemethanols. wikipedia.org It is the nitrogen analog of the Payne rearrangement seen in epoxy alcohols and involves the reversible, base-catalyzed isomerization of a 2-aziridinemethanol (B13467299) into a 2,3-epoxy amine. wikipedia.orgorganicreactions.org This equilibrium is fundamental to understanding the reactivity of these molecules, as either isomer could be the species that reacts with a subsequently added reagent.
The Aza-Payne rearrangement involves the deprotonation of the hydroxyl group of the 2-aziridinemethanol, followed by an intramolecular nucleophilic attack of the resulting alkoxide on the C2 carbon of the aziridine ring. This opens the aziridine to form an amino alkoxide, which is in equilibrium with the isomeric 2,3-epoxy amine. wikipedia.org The "reverse" Aza-Payne rearrangement refers to the conversion from the aziridinemethanol to the epoxy amine, which is the relevant pathway for these substrates under basic conditions. organicreactions.orgwiley.com
Studies have shown that treating activated 2-aziridinemethanols with strong bases like potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or potassium hydride (KH) in aprotic solvents shifts the equilibrium toward the corresponding epoxy sulfonamide. epa.govresearchgate.net By quenching the reaction at low temperatures (-78 °C), this epoxy amine product can be isolated in high yields. epa.govresearchgate.net This demonstrates that under these conditions, the epoxy amine is the thermodynamically favored isomer. The equilibrium can be driven almost completely to the side of the epoxy amine by using a superbase mixture such as t-BuOK and n-butyllithium (n-BuLi). epa.gov
The pathway and efficiency of the Aza-Payne rearrangement are sensitive to both the solvent and the nature of the counter-ion associated with the base. researchgate.net Theoretical DFT (Density Functional Theory) calculations have provided insight into these effects.
Solvent Effects: The rearrangement is sluggish or does not occur in aprotic conditions without a protic component, suggesting that proton transfer is a key part of the mechanism. wikipedia.org The choice of solvent (e.g., THF, toluene, dioxane, or water) can influence which reaction pathway is favored. For example, theoretical models show that in solution, the mechanism involving an inversion of configuration (SNi) is the most favored pathway. researchgate.net
Counter-Ion Effects: The counter-ion (e.g., Li⁺, Na⁺, K⁺) from the base plays a significant role. In the gas phase, calculations showed that the identity of the counter-ion could surprisingly change the favored mechanism. researchgate.net In solution, the counter-ion can coordinate to the oxygen atoms involved in the rearrangement, stabilizing or destabilizing the transition states and thereby influencing the reaction rate and equilibrium position. These interactions are crucial for understanding the subtle differences in reactivity observed when using bases like NaH versus KH. researchgate.net
Thia-Aza-Payne Rearrangement
The Thia-Aza-Payne rearrangement is a significant transformation involving aziridinemethanol derivatives. nih.gov This reaction, analogous to the aza-Payne rearrangement, involves the conversion of 2,3-epoxy alcohols to 1,2-epoxy alcohols with stereochemical inversion. wikipedia.org In the context of this compound derivatives, specifically their sulfonate esters, treatment with tetrathiomolybdate (B108656) under mild conditions leads to an unprecedented Thia-Aza-Payne-type rearrangement. nih.gov This process yields thiirane (B1199164) derivatives as the major product, with cyclic disulfides forming as minor products. nih.gov
The forward Thia-Aza-Payne rearrangement describes the conversion from an oxirane to a thiirane. organicreactions.org The mechanism involves the initial reaction of the aziridinemethanol sulfonate ester with the tetrathiomolybdate. This is followed by an intramolecular nucleophilic attack, leading to the formation of the thiirane ring. nih.gov
| Starting Material | Reagent | Major Product | Minor Product |
| Aziridinemethanol sulfonate esters | Tetrathiomolybdate | Thiirane derivatives | Cyclic disulfides |
Ylide-Mediated Transformations to Form Nitrogen Heterocycles
Azomethine ylides, which are 1,3-dipoles, can be generated from aziridines and subsequently participate in cycloaddition reactions to form various nitrogen-containing heterocycles. These ylides are typically formed through the thermal or photochemical ring-opening of the aziridine ring. The resulting ylide can then react with a variety of dipolarophiles.
While the provided search results discuss the generation of azomethine ylides from other aziridine derivatives for the synthesis of pyrrolidines and oxazolidines, specific examples detailing ylide-mediated transformations starting directly from this compound to form nitrogen heterocycles are not explicitly detailed in the search results. However, the general principle of aziridine ring-opening to form azomethine ylides is a well-established method for the synthesis of nitrogen heterocycles. nih.govmdpi.com
Radical and Polar Crossover Mechanisms
Recent studies have explored the use of imidate radical chaperones to achieve vicinal, double C-H functionalization of alcohols, a process that involves a radical-polar crossover cascade. nih.gov This methodology allows for the incorporation of a β-amine and a γ-iodide onto an aliphatic alcohol in a single step. nih.gov
Imidate Radical Chaperone Approaches
The imidate radical chaperone approach involves the in situ generation of an allyl imidate from an alcohol. nih.gov This is achieved through a sequence involving the formation of an N-iodo imidate, which then undergoes visible-light-induced homolysis of the weak N-I bond. nih.gov The resulting N-centered radical can then participate in a 1,5-hydrogen atom transfer (HAT) to generate a C-centered radical. nih.gov
Vicinal Amino-Iodination Pathways
Following the radical portion of the mechanism, a polar elimination occurs to generate an allyl imidate. This intermediate then undergoes vicinal amino-iodination under oxidative conditions. nih.gov This radical-polar crossover mechanism is supported by mechanistic probes, including the synthesis and reaction of proposed intermediates such as a β-alkyl iodide and a β-alkene. nih.gov While the direct application to this compound is not explicitly stated, this methodology provides a pathway for the vicinal amino-iodination of alcohols, which could potentially be adapted for derivatives of this compound. nih.gov
Stereochemical Control and Chirality in 2,2 Dimethyl 1 Aziridinemethanol Chemistry
Enantioselective and Diastereoselective Synthesis
The synthesis of chiral, non-racemic aziridines is a significant area of research due to their utility as synthetic intermediates. nih.gov For a molecule like 2,2-dimethyl-1-aziridinemethanol, which is achiral due to the gem-dimethyl substitution at the C2 position, the introduction of chirality would typically occur at the nitrogen atom or through reactions at the hydroxymethyl group that create a new stereocenter. However, specific methods for the direct enantioselective or diastereoselective synthesis of derivatives of this compound are not well-documented.
In a broader context, the diastereoselective reaction of chiral imines with sulfur ylides is a known method for producing chiral aziridine (B145994) derivatives. researchgate.net For instance, chiral imines can react with dimethylsulfonium methylide to yield chiral 2-substituted aziridines. While this provides a general strategy, specific examples and diastereoselectivity data for the synthesis of this compound derivatives are not available.
Preservation and Induction of Chirality
The preservation and induction of chirality are key considerations in the reactions of chiral molecules. In the context of this compound chemistry, if a chiral center were present (for instance, through the use of a chiral N-substituent), its influence on subsequent reactions would be of interest.
General principles suggest that reactions on the hydroxymethyl group or ring-opening reactions could be influenced by a pre-existing stereocenter on the nitrogen. However, without specific studies on chiral derivatives of this compound, any discussion remains speculative.
Strategies for Stereocontrol in Ring-Opening and Rearrangement Reactions
The ring-opening of aziridines is a synthetically valuable transformation. The stereochemical outcome of these reactions is often dependent on the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions. For this compound, nucleophilic attack would be expected to occur at the less sterically hindered C3 position.
In related systems, such as oxazolidinone-fused aziridines, acid-catalyzed ring-opening with alcohols proceeds with high diastereoselectivity. nih.govnih.gov These reactions often occur via an S(_N)2-like mechanism, resulting in an inversion of configuration at the carbon atom undergoing attack. While analogous behavior could be expected for derivatives of this compound, specific experimental data is lacking.
Application of Chiral Auxiliaries and Catalysts
Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical course of a reaction. wikipedia.org A common strategy involves the use of chiral oxazolidinones, which can be derived from amino acids. researchgate.netwilliams.edunih.gov These auxiliaries can control the stereoselectivity of alkylations, aldol (B89426) reactions, and other transformations. While this is a powerful tool in asymmetric synthesis, its specific application to the synthesis of chiral derivatives of this compound has not been reported.
Similarly, chiral catalysts are widely used for the enantioselective synthesis of aziridines from alkenes. nih.gov However, the synthesis of 2,2-disubstituted aziridines like this compound via catalytic aziridination of isobutylene (B52900) or its derivatives is not a commonly reported transformation, and specific chiral catalysts for this purpose are not described in the literature.
Synthetic Utility and Transformative Applications of 2,2 Dimethyl 1 Aziridinemethanol
Precursors for Substituted 1,2-Amino Alcohols
The chiral N-substituted 1,2-amino alcohol motif is a prevalent structural feature in numerous natural and synthetic biologically active compounds. nih.gov 2,2-Dimethyl-1-aziridinemethanol serves as a valuable precursor for the synthesis of these important molecules. The primary synthetic strategy involves the nucleophilic ring-opening of the aziridine (B145994) ring.
The regioselectivity of the ring-opening reaction is a crucial aspect, and it can often be controlled by the choice of nucleophile and reaction conditions. Generally, heteroatom nucleophiles tend to attack the less substituted carbon of the aziridine ring. clockss.org The reaction of this compound with various nucleophiles leads to the formation of a wide range of substituted 1,2-amino alcohols. For instance, the reaction with acetic acid yields β-amino alcohols with an (S)-chiral center at the β-position relative to the oxygen atom. researchgate.net In contrast, reaction with acetyl chloride followed by hydrolysis affords β-amino alcohols with an (S)-chiral center at the α-position. researchgate.net This demonstrates the ability to control the regioselectivity of the ring-opening reaction.
Furthermore, the use of hot water as both a solvent and a modest acid catalyst has been shown to be effective for the hydrolysis of aziridines to form 1,2-amino alcohols. organic-chemistry.org This method offers a greener alternative to traditional synthetic approaches.
| Nucleophile | Product Type | Key Features |
|---|---|---|
| Acetic Acid | β-Amino Alcohols | (S)-chiral center at the β-position. researchgate.net |
| Acetyl Chloride/H₂O | β-Amino Alcohols | (S)-chiral center at the α-position. researchgate.net |
| Water (hot) | 1,2-Amino Alcohols | Green and effective hydrolysis. organic-chemistry.org |
Scaffold for Complex Nitrogen-Containing Heterocycles (e.g., Pyrrolidines)
The pyrrolidine (B122466) ring is a fundamental five-membered nitrogen heterocycle found in a vast array of biologically active compounds and is a popular scaffold in medicinal chemistry. nih.gov this compound can serve as a starting material for the construction of more complex nitrogen-containing heterocycles, including pyrrolidines.
The transformation of the three-membered aziridine ring into a five-membered pyrrolidine ring typically involves a ring-opening event followed by an intramolecular cyclization. For example, employing aziridine rings substituted with a ketone or a silylated hydroxy group has been shown to efficiently facilitate ring-opening and subsequent cyclizations to form five- or six-membered heterocycles. nih.gov This strategy allows for the conversion of the strained aziridine into more stable and synthetically useful heterocyclic systems. The development of such ring-expansion methodologies expands the synthetic utility of this compound beyond simple ring-opening reactions.
Intermediates in the Construction of Densely Oxidized Molecular Architectures
The synthesis of heavily substituted and stereochemically complex molecules, often referred to as densely oxidized molecular architectures, presents a significant challenge in organic synthesis. This compound can function as a key intermediate in the construction of such intricate structures.
The ring-opening of aziridines provides a facile entry point to acyclic systems with defined stereochemistry. clockss.orgnih.gov This initial ring-opening can be followed by a series of functional group manipulations and further bond-forming reactions to build up molecular complexity. The inherent functionality of the resulting 1,2-amino alcohol, containing both a hydroxyl and an amino group, allows for diverse subsequent transformations. These functional groups can be selectively protected, activated, or modified to introduce new stereocenters and functional groups, ultimately leading to the assembly of densely oxidized molecular architectures.
Building Blocks for Natural Product Synthesis
Nitrogen-containing heterocycles are ubiquitous in natural products, which often exhibit significant biological activity. mdpi.comrsc.org The synthetic versatility of this compound makes it an attractive building block for the total synthesis of natural products. Its ability to introduce a nitrogen atom and a hydroxyl group with specific stereochemistry is particularly valuable.
While specific examples of the direct use of this compound in the total synthesis of a named natural product are not detailed in the provided search results, its role as a precursor to chiral 1,2-amino alcohols and complex heterocycles strongly suggests its applicability in this field. nih.govnih.gov Many natural products contain these structural motifs, and the synthetic routes developed from this compound could be readily adapted for their synthesis.
Applications in Catalytic Asymmetric Transformations
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. magtech.com.cn While the direct use of this compound as a catalyst is not prominently described, its derivatives and the products of its ring-opening reactions can play a role in asymmetric transformations.
The chiral 1,2-amino alcohols derived from this compound can serve as chiral ligands for metal catalysts or as chiral auxiliaries to control the stereochemical outcome of a reaction. The development of catalytic asymmetric aziridination reactions, for instance, often utilizes chiral ligands to achieve high enantioselectivity. msu.edu Although the provided information focuses on the synthesis of aziridines, the principles can be extended to the use of chiral products derived from them. The field of asymmetric catalysis is continually evolving, with a constant demand for new and efficient chiral ligands and catalysts. nih.gov
Formation of Sulfur-Containing Heterocycles (e.g., Thiiranes, Dithiolanes)
The nucleophilicity of sulfur compounds is a well-established principle in organic chemistry. msu.edu Thiols and their conjugate bases, thiolates, are excellent nucleophiles and can readily participate in ring-opening reactions of epoxides and aziridines. organic-chemistry.orglibretexts.org This reactivity can be harnessed to synthesize sulfur-containing heterocycles from this compound.
The reaction of this compound with a suitable sulfur nucleophile can lead to the formation of a β-amino thiol. Subsequent intramolecular cyclization, potentially through the displacement of the hydroxyl group after its conversion to a good leaving group, could yield a thiirane (B1199164), the sulfur analog of an epoxide. Alternatively, reaction with a dithiol nucleophile could lead to the formation of dithiolanes. The synthesis of thiochromanones, another class of sulfur-containing heterocycles, has been explored, although the synthesis of the 2,2-dimethyl substituted analogs presents challenges. nih.gov
| Sulfur Nucleophile | Potential Product | Reaction Type |
|---|---|---|
| Thiol/Thiolate | β-Amino Thiol | Nucleophilic Ring-Opening. organic-chemistry.orglibretexts.org |
| β-Amino Thiol (internal) | Thiirane | Intramolecular Cyclization |
| Dithiol | Dithiolane | Ring-Opening and Cyclization |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy In the ¹H NMR spectrum of 2,2-Dimethyl-1-aziridinemethanol, distinct signals would be expected for each unique proton environment. The two methyl groups (CH₃) attached to the C2 position are chemically equivalent and would appear as a single, sharp singlet, likely in the upfield region (around 1.0-1.5 ppm), due to the absence of adjacent protons for coupling. The protons of the CH₂ group on the aziridine (B145994) ring (C3) are diastereotopic and would be expected to appear as two separate signals, each likely a doublet due to geminal coupling. The introduction of the hydroxymethyl (-CH₂OH) group on the nitrogen atom adds further characteristic signals. The methylene (B1212753) protons of this group would likely appear as a singlet or a finely split multiplet, and the hydroxyl proton would present as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent. For comparison, in the related compound 2,2-dimethylaziridine (B1330147), the two methyl groups appear as a singlet, and the two ring protons also produce a singlet, highlighting the high symmetry of the unsubstituted ring. nist.gov
¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct carbon signals are anticipated. The two equivalent methyl carbons would produce a single signal in the aliphatic region. The quaternary carbon (C2) to which the methyl groups are attached would appear at a characteristic downfield shift. The methylene carbon of the aziridine ring (C3) and the methylene carbon of the N-hydroxymethyl group would also give rise to separate signals. The chemical shifts provide direct evidence of the number of unique carbon environments. docbrown.infodocbrown.info
2D-NMR Spectroscopy Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom. nih.gov This would allow for unambiguous assignment of the complex spin systems and confirm the connectivity of the molecular structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.
| Atom Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |
|---|---|---|---|
| C(CH₃)₂ | ~1.2 | ~25 | Singlet |
| C (CH₃)₂ | - | ~35 | - |
| Ring-CH₂ | ~1.5 - 2.0 | ~30 | Multiplets |
| N-CH₂-OH | ~3.5 - 4.0 | ~60 | Singlet / Multiplet |
| N-CH₂-OH | Variable | - | Broad Singlet |
Mass Spectrometry (MS, HRMS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
MS and HRMS In electron ionization mass spectrometry (EI-MS), this compound (molar mass: 101.15 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 101. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula (C₅H₁₁NO) with high accuracy. Common fragmentation pathways would involve the loss of small, stable molecules or radicals. For instance, the loss of the hydroxyl radical (•OH) or a water molecule (H₂O) from the N-hydroxymethyl group is a likely fragmentation. Another characteristic fragmentation would be the cleavage of the aziridine ring.
GC-MS Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govchemicalbook.com This technique is ideal for separating the compound from impurities or byproducts and obtaining its mass spectrum simultaneously. The retention time from the GC provides a characteristic identifier, while the MS furnishes structural information. For instance, in the analysis of related aziridine compounds, GC-MS has been used to identify various derivatives in complex mixtures. nih.gov
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity | Notes |
|---|---|---|
| 101 | [C₅H₁₁NO]⁺ | Molecular Ion (M⁺) |
| 84 | [M - OH]⁺ | Loss of hydroxyl radical |
| 71 | [C₄H₉N]⁺ | Loss of CH₂O |
| 56 | [C₃H₆N]⁺ | Ring fragmentation product |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nist.gov
Infrared (IR) Spectroscopy The IR spectrum of this compound would display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations from the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. docbrown.infodocbrown.info The C-N stretching vibration of the aziridine ring and the C-O stretching of the primary alcohol would also give rise to characteristic bands in the fingerprint region (typically 1000-1300 cm⁻¹). The IR spectrum for the related 2,2-dimethylaziridine shows characteristic C-H and N-H stretching and bending vibrations. spectrabase.com
Raman Spectroscopy Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is typically weak in Raman, the C-C and C-N skeletal vibrations of the ring would be expected to produce strong signals. The symmetric stretching of the C-C bonds in the gem-dimethyl group would also be a prominent feature.
Table 3: Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200-3600 | O-H stretch | Alcohol |
| 2850-3000 | C-H stretch | Alkyl (CH₂, CH₃) |
| ~1465 | C-H bend | CH₂ |
| ~1375 | C-H bend | CH₃ |
| 1200-1300 | Ring vibrations | Aziridine Ring |
| 1000-1100 | C-O stretch | Primary Alcohol |
| ~850 | C-N stretch | Aziridine Ring |
X-ray Diffraction Crystallography for Structural Confirmation
Table 4: Hypothetical Crystallographic Data for this compound Note: This data is purely illustrative as no crystal structure has been publicly reported.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 7.8 |
| β (°) | 95.5 |
| Volume (ų) | 675 |
| Z | 4 |
Chromatographic Methods (HPLC, GC) for Purity and Isomeric Analysis
Chromatographic techniques are essential for assessing the purity of a sample and for separating it from starting materials, byproducts, or isomers.
High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, a polar compound, reversed-phase HPLC using a C18 column with a water/acetonitrile or water/methanol mobile phase would likely be a suitable method for purity assessment. Detection could be achieved using a UV detector if the compound has a chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS).
Gas Chromatography (GC) Given its expected volatility, Gas Chromatography (GC) is also a highly suitable method for analyzing this compound. nist.gov A polar capillary column would be appropriate for this polar analyte. The retention time under specific conditions (e.g., column type, temperature program, carrier gas flow rate) serves as a reliable identifier for the compound. GC is particularly effective for determining purity by separating the main component from any volatile impurities. For example, the related compound 2,2-dimethylaziridine has a reported Kovats retention index, which is a standardized measure of retention time. nih.gov
Q & A
Basic Question: What are effective synthetic routes for 2,2-Dimethyl-1-aziridinemethanol, and how can reaction conditions be optimized?
Answer:
A common approach involves aziridine ring formation via nucleophilic substitution or cyclization reactions. For example, ethanol-based solvents (e.g., 90% ethanol) are often used to dissolve intermediates, with controlled addition of reagents like hydrazine to minimize side reactions . Optimization includes:
- Temperature control : Maintaining 40–60°C to balance reaction rate and stability of the aziridine ring.
- Solvent selection : Ethanol or methanol enhances solubility of polar intermediates, while dioxane may improve cyclization efficiency .
- Purification : Recrystallization from methanol or cold water is recommended for high-purity yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
